molecular formula C11H14N4O5 B5011145 2-amino-N,N-diethyl-3,5-dinitrobenzamide

2-amino-N,N-diethyl-3,5-dinitrobenzamide

Cat. No.: B5011145
M. Wt: 282.25 g/mol
InChI Key: JEKZTAIOGZQAJM-UHFFFAOYSA-N
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Description

2-Amino-N,N-diethyl-3,5-dinitrobenzamide is a nitro-substituted benzamide derivative characterized by a benzamide core functionalized with two nitro groups at the 3- and 5-positions, an amino group at the 2-position, and N,N-diethyl substituents on the amide nitrogen. The compound’s nitro and amino groups confer electron-withdrawing and hydrogen-bonding capabilities, which may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

2-amino-N,N-diethyl-3,5-dinitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c1-3-13(4-2)11(16)8-5-7(14(17)18)6-9(10(8)12)15(19)20/h5-6H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKZTAIOGZQAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,N-diethyl-3,5-dinitrobenzamide typically involves the nitration of N,N-diethylbenzamide followed by amination. The nitration process introduces nitro groups at the 3 and 5 positions of the benzamide ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitro compound is then subjected to amination using ammonia or an amine source to introduce the amino group at the 2 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and amination steps are carefully monitored to prevent over-nitration or unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

2-amino-N,N-diethyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Nitro derivatives with higher oxidation states.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Various substituted benzamide derivatives depending on the reagents used.

Scientific Research Applications

2-amino-N,N-diethyl-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its bioactive functional groups.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N,N-diethyl-3,5-dinitrobenzamide involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The amino group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents (Position) Molecular Weight Key Properties/Data Reference
2-Amino-N,N-diethyl-3,5-dinitrobenzamide -NH₂ (2), -NO₂ (3,5), -N(Et)₂ (amide) Not explicitly provided Likely high polarity due to nitro and amino groups N/A
2-Hydroxy-3,5-dinitrobenzamide -OH (2), -NO₂ (3,5) 227.13 g/mol Melting point: ~213–215°C (decomposes)
N-Methyl-3,5-dinitrobenzamide -NMe (amide), -NO₂ (3,5) Not provided Standard deviation in binding constants: 0.0039 ppm
2-Methyl-3,5-dinitrobenzamide -Me (2), -NO₂ (3,5) Not provided Occupational asthma hazard index: 0.32
N,N-Diethyl-3,5-dinitrobenzamide -N(Et)₂ (amide), -NO₂ (3,5) Not provided Commercial purity: 97% (lacks amino group)
N-Methoxy-N-methyl-3,5-dinitrobenzamide -N(OMe)Me (amide), -NO₂ (3,5) 255.19 g/mol Used in hydroxamic acid derivatives

Key Observations :

  • Thermal stability : 2-Hydroxy-3,5-dinitrobenzamide decomposes near 213°C, whereas alkylated analogs (e.g., N,N-diethyl derivatives) may exhibit higher thermal stability due to reduced hydrogen bonding .
Anticancer Potential
  • 2-Hydroxy-3,5-dinitrobenzamide: Demonstrated anticancer activity in mammary carcinogenesis models, likely due to nitro group-mediated DNA intercalation or free radical generation .
Occupational Hazards
  • 2-Methyl-3,5-dinitrobenzamide : Classified as a low asthma hazard (index: 0.32), suggesting that methyl substitution reduces respiratory toxicity compared to unsubstituted benzamides .

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